N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, also known as DMTBS, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. It belongs to the class of benzothiadiazine sulfonamides and has a molecular formula of C14H14N2O4S2.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as respiration, acid-base balance, and fluid secretion. N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide has also been studied for its potential as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide involves the inhibition of carbonic anhydrase enzymes, specifically the isoforms CA I, II, IV, and IX. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in various physiological processes. The inhibition of carbonic anhydrase enzymes also leads to a decrease in the production of aqueous humor in the eye, which is important for the treatment of glaucoma.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which has various biochemical and physiological effects. It has been found to decrease the production of bicarbonate ions, which affects the pH balance in various physiological processes. It has also been found to decrease the production of aqueous humor in the eye, which is important for the treatment of glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide in lab experiments include its potent inhibitory activity against carbonic anhydrase enzymes, its ability to decrease the production of bicarbonate ions, and its potential as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer. The limitations of using N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide in lab experiments include its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, including the development of more potent and selective inhibitors of carbonic anhydrase enzymes, the investigation of its potential as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer, and the study of its potential toxicity and side effects. Additionally, further research is needed to investigate the mechanism of action of N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide and its effects on various physiological processes.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide involves the reaction of 3,5-dimethylaniline with 4-chlorobenzenesulfonyl chloride in the presence of an organic base such as triethylamine. This is followed by the reaction of the resulting intermediate with 2-aminothiophenol in the presence of a catalyst such as copper powder. The final product is obtained after purification by recrystallization.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-10-5-11(2)7-12(6-10)18-23(19,20)13-3-4-14-15(8-13)24(21,22)17-9-16-14/h3-9,18H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFRMNIYPAGTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.